Lipophilicity Profile: LogD Comparison
The potassium salt demonstrates a calculated LogD (pH 7.4) of -1.126 and a LogP of 1.46 [1]. In contrast, the sodium salt of the same benzothiazole aminoacetate scaffold is noted for enhanced aqueous solubility but lacks published quantitative LogD data . This LogD value indicates that the potassium salt resides near the optimal range for balancing membrane permeability and aqueous solubility, a parameter critical for in vitro cell-based assays and in vivo distribution [1].
| Evidence Dimension | Distribution coefficient at physiological pH |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -1.126 |
| Comparator Or Baseline | Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate (quantitative LogD not reported; qualitative aqueous solubility enhancement) |
| Quantified Difference | Potassium salt provides a defined quantitative benchmark for lipophilicity |
| Conditions | Predicted physicochemical properties from computational models |
Why This Matters
A defined LogD value enables precise prediction of compound behavior in biological systems, guiding formulation and assay design decisions.
- [1] Chembase. (n.d.). potassium 2-[(1,3-benzothiazol-2-yl)amino]acetate. CBID:250301. View Source
